4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The molecular structure of this compound involves an aromatic ring, which is a common feature in organic chemistry . The aromatic ring is regenerated from a cationic intermediate by the loss of a proton .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . In the case of this compound, electrophilic aromatic substitution is the most common type of reaction .Scientific Research Applications
Environmental Science Applications
The study on the transformation mechanism of benzophenone-4 (BP-4) in chlorinated water reveals the formation of various chlorinated by-products due to reactions such as chlorine substitution and oxidation. This research highlights the environmental fate of organic compounds in treated water systems, suggesting similar potential investigations for 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene in environmental matrices (Xiao et al., 2013).
Synthetic Chemistry Applications
Sulfonylation Reactions : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation demonstrates the potential for using ionic liquids as solvents and catalysts in sulfonylation reactions, which could be relevant for derivatives of this compound (Nara et al., 2001).
Electro-organic Synthesis : The electro-oxidation of catechols in the presence of benzenesulfinic acid to form new sulfone derivatives provides insight into electro-organic synthesis methods that could be applied to the synthesis of sulfone derivatives of this compound (Nematollahi & Rahchamani, 2002).
Materials Science Applications
The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcases the potential for synthesizing functional materials for environmental remediation. Such methodologies could be adapted for the removal of related compounds, including this compound, from aquatic environments (Zhou et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNAUZVUZIGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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